Balamapimod, also known as MKI-822, is a Ras/Raf/MEK inhibitor. Balamapimod, may be potentially useful for the treatment or inhibition of certain diseases that are the result of deregulation of Ras/Raf/MEK protein kinases. In addition, Balamapimod may be also useful for the treatment and inhibition of stroke, osteoporosis, rheumatoid arthritis and other inflammatory disorders, as well as polycystic kidney disease and colonic polyps.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Auristatin E is a cytotoxic tubulin modifier with potent and selective antitumor activity; it is a synthetic analog of dolastatin 10. Auristatin E is a highly potent antimitotic agent that inhibits tubulin polymerization. Auristatin E-antibody conjugates have proven to be successful anticancer agents.
Aurothioglucose, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective. A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
AUTEN-67 is an autophagy enhancer and specific inhibitor of MTMR14 with potent antiaging and neuroprotective effects. It also delays the onset and decreases the severity of Huntington's disease.
AUT1 is a positive modulator of the voltage-gated potassium channel subtypes Kv3.1b, Kv3.2a, and Kv3.3 (EC50s = 4.7, 4.9, and 31.6 µM, respectively, in a patch-clamp assay). It is selective for Kv3.1b, Kv3.2a, and Kv3.3 over Kv1.5 and Kv7.1/minK channels but also inhibits the serotonin (5-HT) transporter, 5-HT3 receptor, and α1 subunit-containing nicotinic acetylcholine receptor (nAChR) in a panel of 26 ion channels, receptors, and transporters. AUT1 increases tetraethylammonium-induced decreases in the firing frequency and amplitude of action potentials in mouse somatosensory cortex slices when used at concentrations of 1 and 10 µM. AUT1 is a Kv3 potassium channel modulator which increases whole currents mediated by human Kv3.1b and Kv3.2a channels, with a concomitant leftward shift in the voltage-dependence of activation, while having a less potent effect on hKv3.3 currents.
AUTEN-99 is an inhibitor of the phosphatase myotubularin-related protein 14 (MTMR14/Jumpy). It inhibits MTMR14/Jumpy activity in a cell-free assay when used at concentrations of 10 and 100 µM. AUTEN-99 (1 and 10 µM) enhances autophagic flux and increases the levels of LC3B-11 in HeLa cells. It increases survival of mouse primary neurons exposed to hydrogen peroxide as a model of oxidative stress when used at concentrations ranging from 0.5 to 5 µM. AUTEN-99 increases the number of autophagic structures in mouse pancreas, kidney, and liver following oral or intraperitoneal administration. It also induces autophagy in the Drosophila larval fat body and increases the percentage of flies climbing a glass column in a climbing assay in a transgenic model of Parkinson’s disease. Auten-99 is a novel inhibitor of the myotubularin phosphatase Jumpy (also called MTMR14), acrossing the blood-brain barrier and exerting potent neuroprotective effects.
Autophinib is an ATP-competitive inhibitor of the PI3K VPS34 (IC50 = 19 nM). It inhibits autophagy induced by the mTOR inhibitor rapamycin or by amino acid starvation (IC50s = 40 and 90 nM, respectively) in MCF-7 cells. Autophinib also induces apoptosis in amino acid-starved MCF-7 cells with an EC50 value of 234 nM. Autophinib is a novel potent autophagy inhibitor, inhibiting autophagy induced by starvation or Rapamycin by targeting the lipid kinase VPS34.